2-Propoxyphenol
Overview
Description
2-Propoxyphenol, also known as this compound, is an organic compound with the chemical formula C9H12O2. It is a colorless to slightly yellow liquid with a special aromatic odor. This compound is known for its good solubility and is widely used in various fields such as medicine, dyes, and spices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyphenol can be synthesized through the reaction of o-propyl phenol and sulfonic acid chloride . This method involves the nucleophilic aromatic substitution of the phenol group with a propoxy group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group in this compound can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to the phenolic form.
Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenolic derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
2-Propoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of fine chemicals, including pesticides, drugs, dyes, and flavors.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of dyes and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-propoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group in this compound can donate hydrogen atoms, leading to the formation of free radicals. This property is crucial for its antioxidant activity, which helps in neutralizing harmful free radicals in biological systems .
Comparison with Similar Compounds
Phenol: The parent compound of 2-propoxyphenol, known for its antiseptic properties.
2-Methoxyphenol: Similar in structure but with a methoxy group instead of a propoxy group.
4-Propoxyphenol: An isomer with the propoxy group in the para position.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other phenolic compounds .
Properties
IUPAC Name |
2-propoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVGKRARHIICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211901 | |
Record name | o-Propoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-96-2 | |
Record name | 2-Propoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Propoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6280-96-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Propoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-propoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the mass spectrometry fragmentation pattern of 2-propoxyphenol's trimethylsilyl (TMS) derivative differ from its 2-methoxyphenol counterpart?
A: The research paper highlights a distinctive fragmentation pattern in the mass spectra of TMS derivatives of 2-alkoxyphenols []. While 2-methoxyphenol's TMS derivative exhibits a dominant fragmentation pathway involving the sequential loss of two methyl radicals, forming abundant [M–30]+˙ ions, this pattern is less pronounced in this compound's TMS derivative. This difference arises from a competing fragmentation pathway in this compound's derivative: the elimination of the propoxy side-chain along with a methyl group, accompanied by rearrangement and hydrogen migration []. This competing pathway diminishes the abundance of the [M–30]+˙ ions, showcasing how the size and structure of the alkoxy substituent directly influence the fragmentation behavior.
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